molecular formula C12H7F3N2OS B5214141 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine CAS No. 380419-64-7

3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine

Cat. No.: B5214141
CAS No.: 380419-64-7
M. Wt: 284.26 g/mol
InChI Key: VQKBGTNNXKQNKJ-UHFFFAOYSA-N
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Description

3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring The presence of a trifluoromethyl group and a thienyl group adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Fusing the Pyridine Ring: This step may involve cyclization reactions that incorporate the isoxazole ring into a pyridine framework.

    Introduction of Substituents: The methyl, thienyl, and trifluoromethyl groups can be introduced through various substitution reactions, often using reagents like methyl iodide, thiophene derivatives, and trifluoromethylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl group or the methyl group.

    Reduction: Reduction reactions could target the isoxazole ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biological Activity: Studies might explore its potential as an antimicrobial or anticancer agent.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Industry: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(trifluoromethyl)isoxazole
  • 6-(2-Thienyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

The unique combination of the isoxazole and pyridine rings, along with the specific substituents, gives 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-B)pyridine distinct chemical properties that may not be present in similar compounds

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2OS/c1-6-10-7(12(13,14)15)5-8(9-3-2-4-19-9)16-11(10)18-17-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKBGTNNXKQNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380419-64-7
Record name 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
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